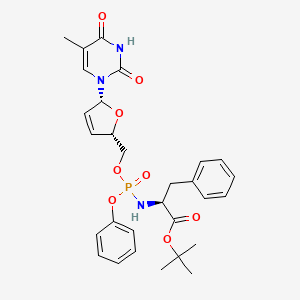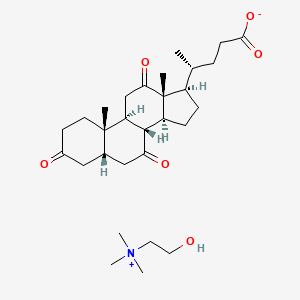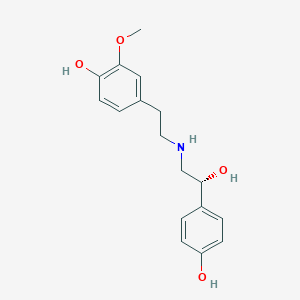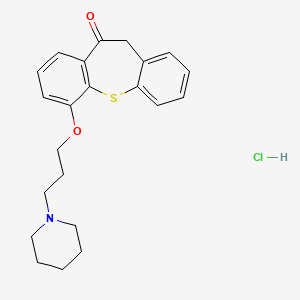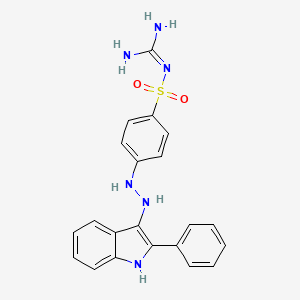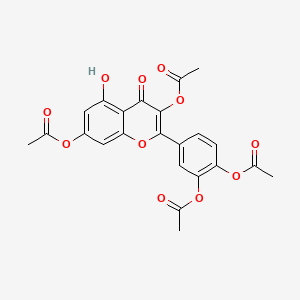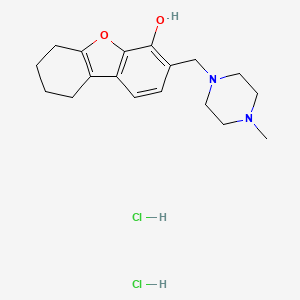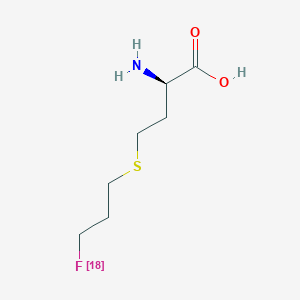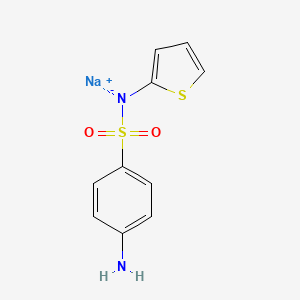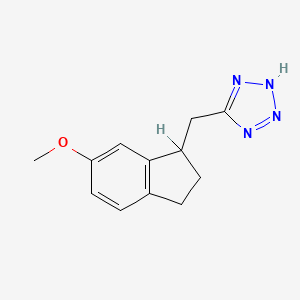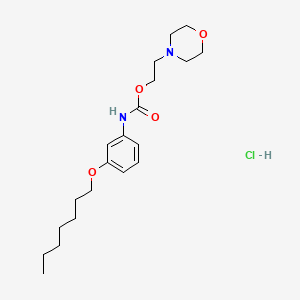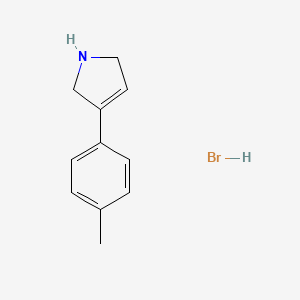
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.1396 g/mol This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide typically involves the reaction of pyrrole derivatives with appropriate brominating agents. One common method involves the bromination of 2,5-dihydro-3-(4-methylphenyl)pyrrole using hydrobromic acid or other brominating reagents under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic substitution reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide can be compared with other similar compounds, such as:
1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-: This compound has a similar pyrrole core structure but differs in the presence of a sulfonyl group instead of a bromine atom.
1H-Pyrrole, 2,5-dihydro-3-(4-methoxyphenyl)-: This compound features a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt form, which can affect its solubility, stability, and reactivity.
属性
CAS 编号 |
97382-84-8 |
|---|---|
分子式 |
C11H14BrN |
分子量 |
240.14 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide |
InChI |
InChI=1S/C11H13N.BrH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-6,12H,7-8H2,1H3;1H |
InChI 键 |
SUTSLVRHQCMQES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CCNC2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


